![molecular formula C9H17Cl3N6 B2396201 9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride CAS No. 1909327-99-6](/img/structure/B2396201.png)
9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride, also known as MAP, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of purinergic P2X receptors agonists and has been found to have potential therapeutic applications in various fields.
Scientific Research Applications
Synthetic Chemistry Methodologies
Purine derivatives are central to the development of synthetic chemistry methodologies. For example, studies have demonstrated the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines with variations in amino/imino tautomer ratios, identifying tautomers using NMR methods and achieving selective alkylation reactions (Roggen & Gundersen, 2008). Such methodologies can be applied to create analogs of "9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride" for specific scientific research purposes.
Biological Activity Assays
The investigation into the biological activity of purine derivatives has uncovered potential antibacterial properties. For instance, triazole compounds containing a purine moiety have been synthesized and screened for antibacterial activity, showcasing the antimicrobial potential of purine-based compounds (Govori, 2017). Such findings indicate that "9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride" and its derivatives could be explored for their antimicrobial efficacy.
Potential Pharmacological Properties
The structural modification of purine compounds has led to the discovery of molecules with significant pharmacological interest. Novel purine derivatives have been synthesized with potential plant-growth regulating properties, highlighting the versatility of purine frameworks in developing compounds with diverse biological activities (El-Bayouki, Basyouni, & Tohamy, 2013). These studies suggest that further exploration into the modifications of "9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride" could unveil novel pharmacological agents.
properties
IUPAC Name |
9-[3-(methylamino)propyl]purin-6-amine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6.3ClH/c1-11-3-2-4-15-6-14-7-8(10)12-5-13-9(7)15;;;/h5-6,11H,2-4H2,1H3,(H2,10,12,13);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQHVRKRAZJWMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C=NC2=C(N=CN=C21)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl3N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2396119.png)
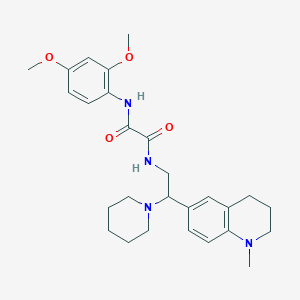
![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)
![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)
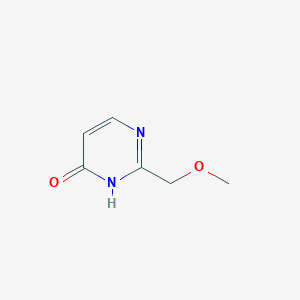
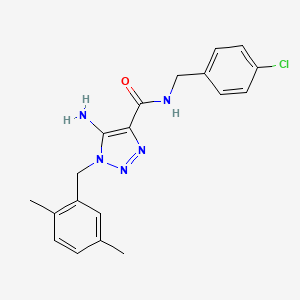
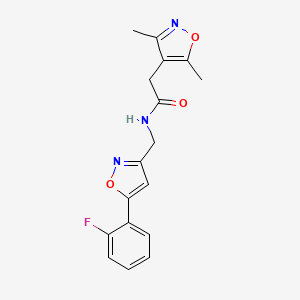
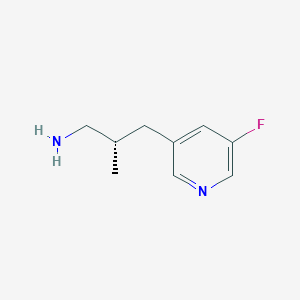
![3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2396131.png)
![2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2396132.png)
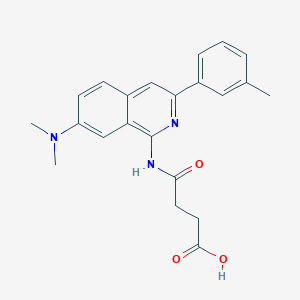
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2396135.png)
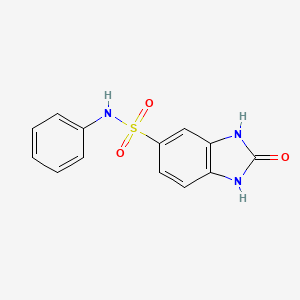
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2396140.png)